REACTION_CXSMILES
|
C(OC(CCC([O:10][C:11]1[C:12]([CH3:29])=[C:13]([CH3:28])[C:14]2[O:18][CH:17]([CH2:19][CH2:20][C:21](OCC)=[O:22])[S:16][C:15]=2[C:26]=1[CH3:27])=O)=O)C.C(OC1C(C)=C(C)C2OC(C)SC=2C=1C)(=O)C>>[OH:10][C:11]1[C:12]([CH3:29])=[C:13]([CH3:28])[C:14]2[O:18][CH:17]([CH2:19][CH2:20][CH2:21][OH:22])[S:16][C:15]=2[C:26]=1[CH3:27]
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Name
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Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCC(=O)OC=1C(=C(C2=C(SC(O2)CCC(=O)OCC)C1C)C)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C(C2=C(SC(O2)C)C1C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C2=C(SC(O2)CCCO)C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |